molecular formula C9H18N2O2 B1477250 2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one CAS No. 2097948-62-2

2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

Cat. No. B1477250
CAS RN: 2097948-62-2
M. Wt: 186.25 g/mol
InChI Key: VAIIZCJEZFACCK-UHFFFAOYSA-N
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Description

2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, also known as 2-Amino-3-(Hydroxymethyl)-4-Methylpyrrolidone (AHMP) is an organic compound with a variety of applications in the chemical and pharmaceutical industries. AHMP is a colorless, hydrophilic liquid with a sweet odor and a melting point of 40°C. It is a versatile organic compound that can be used as a solvent, a surfactant, a stabilizer, and a chelating agent. AHMP is also used as a building block in the synthesis of various organic compounds.

Scientific Research Applications

Synthesis and Chemical Transformations

2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, due to its unique structure, plays a significant role in the synthesis of complex molecules and chemical transformations. This compound and its analogues are key intermediates in the preparation of a variety of biologically active compounds, including antibacterial agents and potential therapeutic molecules. For instance, pyridonecarboxylic acids, which have shown significant antibacterial activity, are synthesized using amino- and/or hydroxy-substituted cyclic amino groups, demonstrating the utility of such structures in medicinal chemistry (Egawa et al., 1984).

Coordination Chemistry and Metal Complex Formation

The compound's structural features enable its use in coordination chemistry, particularly in the formation of metal complexes. Studies on Schiff base ligands derived from unsymmetrical tripodal amines, including compounds with similar structures, illustrate their application in generating Cu(II) complexes. These complexes are investigated for their potential in catalysis, molecular recognition, and as models for biological systems (Keypour et al., 2015).

Asymmetric Synthesis and Stereochemistry

This compound is also pivotal in the field of asymmetric synthesis, where it is used to create chiral centers and study stereochemical outcomes. For example, the proline-catalyzed synthesis of syn/anti-1,3-amino alcohols showcases the application of related structures in producing bioactive molecules with defined stereochemistry, highlighting the compound's role in synthesizing chiral pharmaceuticals (Jha et al., 2010).

Computational Chemistry and Theoretical Studies

Furthermore, the compound's derivatives are subjects of computational and theoretical studies to understand their electronic structure, reactivity, and interaction with biological targets. For example, cathinones structurally related to this compound have been analyzed using X-ray crystallography and DFT calculations to explore their geometric and electronic properties, contributing to the design of new materials and drugs with enhanced properties (Nycz et al., 2011).

properties

IUPAC Name

2-amino-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6-3-11(4-8(6)5-12)9(13)7(2)10/h6-8,12H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIIZCJEZFACCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Reactant of Route 2
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Reactant of Route 3
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Reactant of Route 4
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Reactant of Route 5
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Reactant of Route 6
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

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